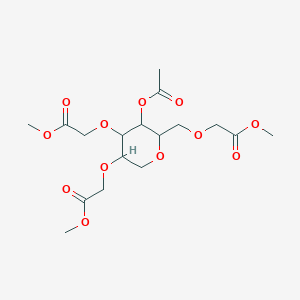
4-Aammg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aammg is a complex organic compound with the molecular formula C17H26O12 This compound is a derivative of glucitol, a sugar alcohol, and features multiple acetyl and methoxycarbonylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aammg typically involves the reductive cleavage of fully methylated, partially O-carboxymethylated cellulose. This process produces the desired compound along with its positional isomers . The reaction conditions often include the use of strong reducing agents and specific solvents to ensure the selective formation of the target compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Aammg can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonylmethyl groups to hydroxymethyl groups.
Substitution: The acetyl and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
4-Aammg has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its interactions with biological molecules and potential effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound’s unique chemical properties make it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Aammg involves its interaction with specific molecular targets and pathways. The acetyl and methoxycarbonylmethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but it is believed that the compound can modulate enzymatic activities and cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-mannitol
- 1,5-Anhydro-2-O-acetyl-3,4,6-tri-O-methyl-D-galactitol
Uniqueness
4-Aammg is unique due to the presence of methoxycarbonylmethyl groups, which are not found in the similar compounds listed above. These groups confer distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. This uniqueness makes the compound particularly valuable for research and industrial applications.
Propiedades
Número CAS |
134121-19-0 |
|---|---|
Fórmula molecular |
C17H26O12 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
methyl 2-[[3-acetyloxy-4,5-bis(2-methoxy-2-oxoethoxy)oxan-2-yl]methoxy]acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)29-17-11(5-25-7-13(19)22-2)26-6-12(27-8-14(20)23-3)16(17)28-9-15(21)24-4/h11-12,16-17H,5-9H2,1-4H3 |
Clave InChI |
JXIALSHWKIYOAV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
SMILES canónico |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
Sinónimos |
4-AAMMG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















